molecular formula C26H22O5 B11157512 methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B11157512
M. Wt: 414.4 g/mol
InChI Key: OYDHTSWEDUTDHW-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen ring system, which is a common motif in many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the chromen core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

Next, the chromen core is functionalized by introducing the ethyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific combination of functional groups and the presence of the chromen ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 4-[(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate

InChI

InChI=1S/C26H22O5/c1-3-18-13-22-21(19-7-5-4-6-8-19)14-25(27)31-24(22)15-23(18)30-16-17-9-11-20(12-10-17)26(28)29-2/h4-15H,3,16H2,1-2H3

InChI Key

OYDHTSWEDUTDHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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